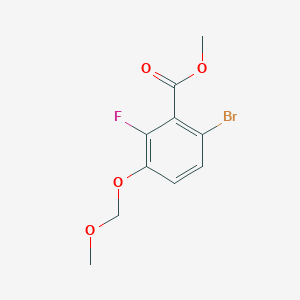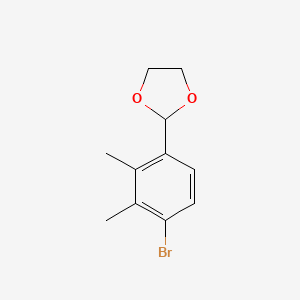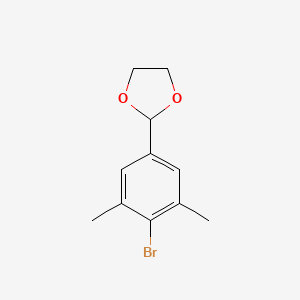
6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester is a complex organic compound characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation: Bromination and fluorination of the starting benzoic acid derivative.
Esterification: Conversion of the carboxylic acid group to its methyl ester form.
Methoxymethoxy Group Introduction: Introduction of the methoxymethoxy group via a suitable protecting group strategy.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve high yields and purity. This may include the use of catalysts, specific reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the bromine atom to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the fluorine or bromine atoms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides, often under basic conditions.
Major Products Formed:
Oxidation: Brominated and fluorinated derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst: Potential use as a catalyst or ligand in various chemical reactions.
Biology:
Biochemical Studies: Investigated for its role in biochemical pathways and interactions with biological molecules.
Medicine:
Drug Development: Potential application in the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.
Industry:
Material Science: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid methyl ester exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and molecular targets would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde
6-Bromo-2-fluoro-3-methoxybenzaldehyde
6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester
Uniqueness:
The presence of both bromine and fluorine atoms on the benzene ring, along with the methoxymethoxy group, makes this compound unique compared to similar compounds. These substituents can significantly affect the chemical reactivity and physical properties of the molecule.
This compound's unique structure and properties make it a valuable tool in various scientific research fields, from chemistry and biology to medicine and industry
Propriétés
IUPAC Name |
methyl 6-bromo-2-fluoro-3-(methoxymethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO4/c1-14-5-16-7-4-3-6(11)8(9(7)12)10(13)15-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEWKTUOUOXFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)Br)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6296327.png)













